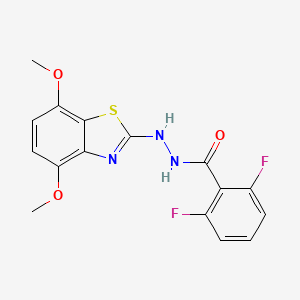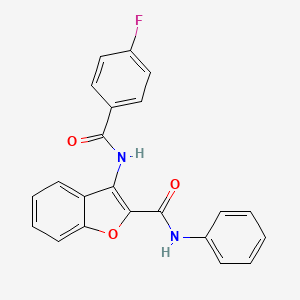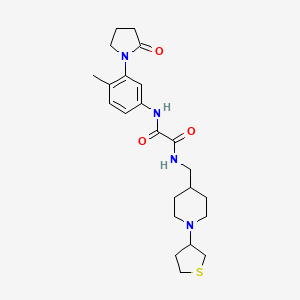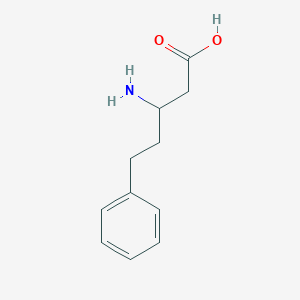![molecular formula C7H16N2O B2607707 (3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol CAS No. 2377004-71-0](/img/structure/B2607707.png)
(3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol” is a chemical compound with the molecular formula C7H16N2O . It has an average mass of 144.215 Da and a monoisotopic mass of 144.126266 Da .
Molecular Structure Analysis
The molecular structure of “(3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol” consists of a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .Applications De Recherche Scientifique
Organocatalysis
"(3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol" derivatives have been investigated for their role in organocatalysis. For example, one study focused on a derivative that can effectively catalyze asymmetric Michael addition reactions, resulting in products with good to high yield and excellent enantioselectivities. This research suggests the potential of such compounds in facilitating stereocontrolled organic synthesis (Cui Yan-fang, 2008).
Molecular Receptors and Methylation
In another study, a compound incorporating a N,N-(dimethylamino)pyridine monomer was utilized to enhance the methylation rate within a molecular receptor. This research highlights the compound's ability to bind weakly with methyl iodide, enabling efficient methylation reactions (J. Heemstra, Jeffrey S. Moore, 2004).
Material Science
The compound's derivatives have also been explored in material science, particularly in the fabrication of microporous poly(vinylidene fluoride) hollow fiber membranes. This study demonstrates the use of a green solvent to prepare membranes with enhanced water permeability, indicating the compound's relevance in developing sustainable materials (Naser Tavajohi Hassankiadeh et al., 2015).
Synthesis of Propargylic Amines
Additionally, research has shown that derivatives of "(3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol" are crucial intermediates in the enantioselective synthesis of propargylic amines. This process allows for the generation of chiral propargylamines with high enantiomeric excess, underscoring the compound's utility in organic synthesis (W. Fan, S. Ma, 2013).
Antimicrobial Applications
Furthermore, novel derivatives have been synthesized and evaluated for their antimicrobial activities. These studies provide a foundation for the development of new antimicrobial agents, showcasing the compound's potential in pharmaceutical applications (M. Hublikar et al., 2019).
Propriétés
IUPAC Name |
(3R,5R)-5-[(dimethylamino)methyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-9(2)5-6-3-7(10)4-8-6/h6-8,10H,3-5H2,1-2H3/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDYKGBTSOBGCO-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CC(CN1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H]1C[C@H](CN1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

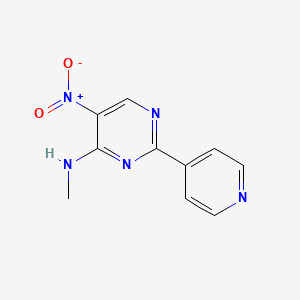
![7-[(3-bromophenyl)methyl]-8-[(Z)-3-chlorobut-2-enyl]sulfanyl-3-methylpurine-2,6-dione](/img/structure/B2607625.png)

![Ethyl 1-(2-chlorophenyl)-4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2607629.png)
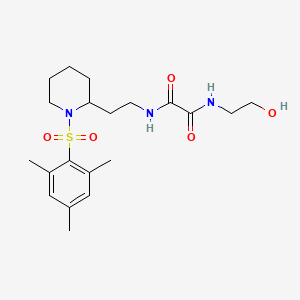
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-cyclopropylisoxazol-3-yl)methanone](/img/structure/B2607632.png)
![1-methyl-8-phenyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2607633.png)


